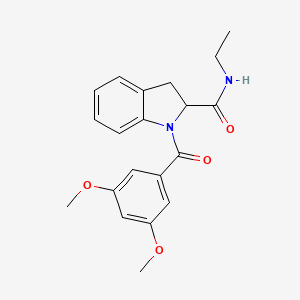

1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide

Description

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide is a synthetic organic compound that belongs to the class of benzamides It is characterized by the presence of a 3,5-dimethoxybenzoyl group attached to an indoline-2-carboxamide structure

Properties

IUPAC Name |

1-(3,5-dimethoxybenzoyl)-N-ethyl-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O4/c1-4-21-19(23)18-11-13-7-5-6-8-17(13)22(18)20(24)14-9-15(25-2)12-16(10-14)26-3/h5-10,12,18H,4,11H2,1-3H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZIKLXFCCWNMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1CC2=CC=CC=C2N1C(=O)C3=CC(=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide typically involves the following steps:

Starting Materials: The synthesis begins with 3,5-dimethoxybenzoic acid and N-ethylindoline-2-carboxylic acid.

Formation of 3,5-Dimethoxybenzoyl Chloride: 3,5-Dimethoxybenzoic acid is converted to its corresponding acid chloride using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the benzoyl ring can be oxidized to form corresponding quinones.

Reduction: The carbonyl group in the benzoyl moiety can be reduced to form alcohols.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and reduced derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Synthesis Methodology

The synthesis of this compound typically involves the following steps:

-

Starting Materials :

- 3,5-Dimethoxybenzoic acid

- N-Ethylindoline-2-carboxylic acid

-

Formation of Benzoyl Chloride :

- Conversion of 3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

-

Amide Bond Formation :

- Reaction of the benzoyl chloride with N-ethylindoline-2-carboxylic acid in the presence of triethylamine (TEA) in tetrahydrofuran (THF) to form the amide bond.

Industrial Production

For industrial production, optimization of the synthetic route is crucial. Techniques such as automated reactors and continuous flow systems may be employed to enhance yield and purity.

Chemistry

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide serves as a building block in synthesizing more complex organic molecules. Its unique functional groups allow for various chemical reactions, including oxidation, reduction, and substitution.

Biology

This compound has garnered attention for its potential biological activities:

- Antioxidant Properties : It has demonstrated significant antioxidant activity by scavenging free radicals and reducing oxidative stress markers in cell lines.

- Antibacterial Properties : Preliminary studies indicate potential antibacterial effects against specific strains.

Medicine

This compound is explored for therapeutic applications:

- Anti-inflammatory Effects : The compound may modulate inflammation pathways.

- Anticancer Activity : Research indicates it induces apoptosis in cancer cells through the activation of caspases and modulation of apoptotic markers.

Industrial Applications

In industry, this compound is utilized in developing new materials with specific properties such as polymers and coatings.

Case Study 1: Anticancer Activity

In a study published in Cancer Research, the effects on MCF-7 breast cancer cells were evaluated:

- Results : Treatment resulted in over 70% reduction in cell viability at concentrations above 1 µM.

- Mechanism : Increased levels of apoptotic markers such as cleaved caspase-3 were observed.

Case Study 2: Neuroprotective Effects

Another study assessed neuroprotective effects against oxidative stress-induced neurotoxicity:

- Findings : The compound exhibited inhibitory activity against monoamine oxidase enzymes (MAO-A and MAO-B), suggesting potential use in treating neurodegenerative disorders like Parkinson's disease.

Mechanism of Action

The mechanism of action of 1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, or oxidative stress, contributing to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

3,5-Dimethoxybenzamide: Shares the 3,5-dimethoxybenzoyl moiety but lacks the indoline-2-carboxamide structure.

N-Ethylindoline-2-carboxamide: Contains the indoline-2-carboxamide structure but lacks the 3,5-dimethoxybenzoyl group.

Uniqueness

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide is unique due to the combination of the 3,5-dimethoxybenzoyl and N-ethylindoline-2-carboxamide moieties, which may confer distinct chemical and biological properties compared to its individual components or other related compounds .

Biological Activity

1-(3,5-Dimethoxybenzoyl)-N-ethylindoline-2-carboxamide is a compound of interest due to its potential biological activities, including anti-inflammatory, anticancer, and neuroprotective properties. This article explores its synthesis, biological evaluations, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the following steps:

- Starting Materials : 3,5-dimethoxybenzoic acid and N-ethylindoline-2-carboxylic acid.

- Formation of 3,5-Dimethoxybenzoyl Chloride : Conversion of 3,5-dimethoxybenzoic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).

- Amide Bond Formation : Reaction of the benzoyl chloride with N-ethylindoline-2-carboxylic acid in the presence of a base such as triethylamine (TEA) in an organic solvent like tetrahydrofuran (THF) to form the desired amide bond.

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies demonstrated that the compound effectively scavenges free radicals and reduces oxidative stress markers in various cell lines.

Anticancer Activity

In a study evaluating its anticancer effects, the compound was tested against several cancer cell lines. The results showed:

- GI50 Values : The compound exhibited GI50 values ranging from 0.95 µM to 1.50 µM against various cancer cell lines.

- Mechanism of Action : It induced apoptosis through the activation of caspases and modulation of apoptotic markers such as Bax and Bcl-2 .

Neuroprotective Effects

The compound's neuroprotective potential has been evaluated through its interaction with monoamine oxidase (MAO) enzymes:

- Inhibition Studies : It demonstrated inhibitory activity against MAO-A and MAO-B, suggesting its potential use in treating neurodegenerative disorders such as Parkinson's disease .

- Molecular Docking : Molecular docking studies revealed key interactions between the compound and MAO enzymes, supporting its role as a selective inhibitor .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

- Enzymatic Interactions : The compound modulates the activity of enzymes involved in oxidative stress and inflammation pathways.

- Cell Signaling Pathways : It influences signaling pathways related to apoptosis and cell proliferation, contributing to its observed anticancer effects .

Case Study 1: Anticancer Activity

In a recent study published in Cancer Research, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The study found that treatment with the compound resulted in:

- Significant Reduction in Cell Viability : A decrease in cell viability by over 70% at concentrations above 1 µM.

- Apoptotic Induction : Increased levels of apoptotic markers such as cleaved caspase-3 and cytochrome c release were observed.

Case Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects against neurotoxicity induced by oxidative stress in neuronal cell lines. Findings included:

Q & A

Basic: What are the established methods for synthesizing and characterizing 1-(3,5-dimethoxybenzoyl)-N-ethylindoline-2-carboxamide?

Answer:

Synthesis typically involves coupling the 3,5-dimethoxybenzoyl moiety to the N-ethylindoline-2-carboxamide core via amide bond formation, using reagents like HATU or EDCI. Post-synthesis purification employs silica gel column chromatography (e.g., PE/EtOAc gradients) . Characterization relies on ¹H NMR and ¹³C NMR to confirm structural integrity, with emphasis on chemical shifts for methoxy groups (~3.8 ppm) and carbonyl resonances (~165–170 ppm). Mass spectrometry (MS) validates molecular weight, while purity is assessed via HPLC (>95% recommended). For detailed protocols, refer to analogous indoline-carboxamide syntheses in peer-reviewed methodologies .

Basic: What experimental safety protocols are critical when handling this compound?

Answer:

- PPE: Use flame-retardant lab coats, nitrile gloves, and safety goggles. Respiratory protection (N95 masks) is advised if airborne particulates are generated .

- Ventilation: Conduct reactions in a fume hood to mitigate inhalation risks.

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and avoid drainage contamination .

- Storage: Store at –20°C in airtight, light-resistant containers to prevent degradation .

Basic: How can researchers determine the solubility and stability of this compound under varying conditions?

Answer:

- Solubility Screening: Use a tiered solvent approach (DMSO for stock solutions, followed by aqueous buffers). Quantify solubility via nephelometry or HPLC-UV .

- Stability Studies: Employ accelerated stability testing (40°C/75% RH) over 1–4 weeks. Monitor degradation by LC-MS and DSC for thermal stability . Adjust pH (e.g., 3–9) to assess acid/base sensitivity.

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound's pharmacological profile?

Answer:

- Core Modifications: Systematically alter the dimethoxybenzoyl group (e.g., replace methoxy with halogens or alkyl groups) and evaluate bioactivity via in vitro assays (e.g., receptor binding or enzyme inhibition) .

- Side Chain Variations: Substitute the N-ethyl group with bulkier alkyl chains or heterocycles to assess steric and electronic effects.

- Data Integration: Use cheminformatics tools (e.g., Schrodinger Suite) to correlate structural changes with activity trends .

Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC₅₀ values across assays)?

Answer:

- Purity Verification: Re-analyze batches via orthogonal methods (e.g., NMR for structural confirmation, HPLC-MS for purity) to rule out impurities (>95% purity required) .

- Assay Conditions: Standardize buffer pH, temperature, and incubation times. Control for off-target interactions using counter-screens.

- Statistical Rigor: Apply ANOVA or non-parametric tests to assess reproducibility across triplicate experiments .

Advanced: What strategies resolve discrepancies between in vitro potency and in vivo efficacy?

Answer:

- Pharmacokinetic (PK) Profiling: Measure plasma half-life, bioavailability, and tissue distribution. Use microsomal stability assays to identify metabolic hotspots (e.g., cytochrome P450 susceptibility) .

- Formulation Adjustments: Optimize solubility via prodrug design (e.g., esterification of carboxamide) or lipid-based carriers.

- Species-Specific Factors: Compare metabolic pathways in animal models vs. human hepatocytes .

Advanced: How can synthetic routes be optimized to improve yield and enantiomeric purity?

Answer:

- Catalyst Screening: Test palladium or organocatalysts for asymmetric synthesis. Monitor enantiomeric excess (ee) via chiral HPLC .

- Solvent Optimization: Replace polar aprotic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether) to enhance reaction efficiency .

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation and adjust conditions dynamically.

Advanced: What computational methods are most effective for studying target-ligand interactions?

Answer:

- Molecular Docking: Use AutoDock Vina or Glide to predict binding modes, focusing on hydrogen bonding with the carboxamide group and hydrophobic interactions with the dimethoxybenzoyl ring .

- Molecular Dynamics (MD): Simulate ligand-protein complexes (50–100 ns trajectories) to assess stability and identify critical residues (e.g., using GROMACS) .

- Free Energy Calculations: Apply MM/GBSA to quantify binding affinities and validate against experimental IC₅₀ values.

Advanced: How can stereochemical outcomes be controlled during synthesis, and how are enantiomers characterized?

Answer:

- Chiral Catalysis: Employ Evans’ oxazaborolidine catalysts or enzymatic resolution for enantioselective synthesis .

- Characterization: Use X-ray crystallography to confirm absolute configuration. Chiral HPLC (e.g., Chiralpak AD-H column) quantifies ee, while NOESY NMR identifies spatial arrangements .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.